Reversible vs. Irreversible COMT Inhibition: Direct Comparison of Succinimide and Maleimide Analogs
In the same study (Piedrafita et al., 1990), the target compound (succinimide analog) exhibited reversible inhibition of COMT, characterized by a pattern that is competitive with the substrate pyrocatecholphthalein and non-competitive with the cofactor S-adenosylmethionine (AdoMet). By contrast, the maleimide analog (N-(3,4-dihydroxyphenyl)maleimide) caused rapid and irreversible inhibition of the same enzyme, with protection afforded only by AdoMet and Mg²⁺ ions, not by catechol substrate [1]. The qualitative mechanistic divergence—reversible, active-site-competitive binding versus irreversible, covalent modification—is the critical differentiator, although the original publication did not report discrete KI or IC50 values for the succinimide analog. The BRENDA enzyme database independently classifies this compound as a reversible inhibitor of COMT (EC 2.1.1.6) [2].
| Evidence Dimension | COMT inhibition mechanism (reversibility and binding mode) |
|---|---|
| Target Compound Data | Reversible inhibition; competitive with pyrocatecholphthalein, non-competitive with AdoMet |
| Comparator Or Baseline | N-(3,4-dihydroxyphenyl)maleimide: Irreversible inhibition; protected by AdoMet and Mg²⁺, not by catechol substrate |
| Quantified Difference | Qualitative classification (reversible vs. irreversible); quantitative KI/IC50 data not reported in the source publication for the succinimide analog |
| Conditions | Pig liver COMT; esterase assay using pyrocatecholphthalein as substrate; AdoMet as cofactor (in vitro) |
Why This Matters
Reversible inhibition allows for temporal control and wash-out in experimental protocols, whereas irreversible modification permanently ablates enzyme activity—this mechanistic difference directly determines suitability for pharmacological probe studies, kinetic analyses, and potential therapeutic development.
- [1] Piedrafita FJ, Elorriaga C, Fernández-Alvarez E, Nieto O. Inhibition of catechol-O-methyltransferase by N-(3,4-dihydroxyphenyl) maleimide. J Enzyme Inhib. 1990;4(1):43-50. PMID: 2128841. View Source
- [2] BRENDA Enzyme Database. Ligand: N-(3,4-Dihydroxyphenyl)succinimide (BRENDA Ligand ID 94142). Inhibitor in enzyme-catalyzed reactions: EC 2.1.1.6, reversible. View Source
